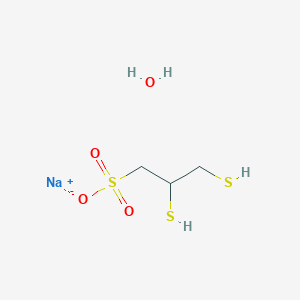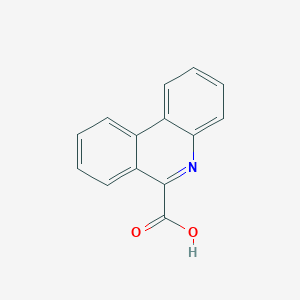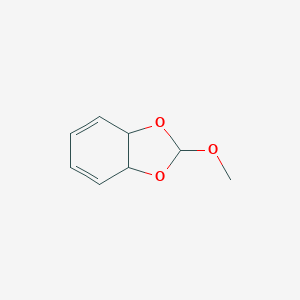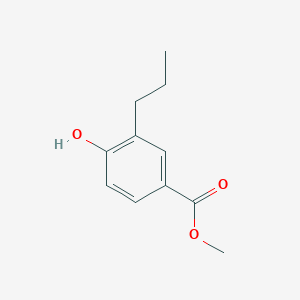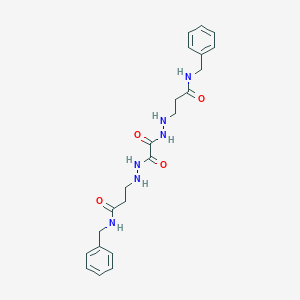
Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BEH and is a derivative of oxalic acid. In
Wissenschaftliche Forschungsanwendungen
BEH has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BEH is in the field of cancer research. Studies have shown that BEH can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BEH has also been found to have antimicrobial properties and can be used as a potential treatment for various bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of BEH is not fully understood. However, studies have shown that BEH can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. BEH has also been found to induce DNA damage and inhibit the formation of new blood vessels.
Biochemische Und Physiologische Effekte
BEH has been found to have various biochemical and physiological effects. Studies have shown that BEH can induce apoptosis in cancer cells by activating caspase enzymes. BEH has also been found to inhibit the activity of various enzymes that are involved in cell growth and proliferation. In addition, BEH has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BEH has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized. BEH is also stable under various conditions and can be stored for long periods. However, BEH has some limitations for lab experiments. It is a toxic compound and should be handled with care. BEH is also not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BEH. One potential direction is the development of BEH derivatives with improved anticancer and antimicrobial properties. Another direction is the study of the mechanism of action of BEH and its interactions with various enzymes and proteins. Additionally, the use of BEH in combination with other compounds for the treatment of cancer and bacterial infections should be explored.
Conclusion:
In conclusion, BEH is a chemical compound that has potential applications in various scientific fields. It can be synthesized through the reaction of oxalic acid dihydrazide and benzyl isocyanate. BEH has been extensively studied for its potential anticancer and antimicrobial properties. It can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. BEH has several advantages for lab experiments, but it is also toxic and not very soluble in organic solvents. The future directions for the study of BEH include the development of derivatives with improved properties, the study of its mechanism of action, and the use of BEH in combination with other compounds for the treatment of cancer and bacterial infections.
Synthesemethoden
BEH can be synthesized through the reaction of oxalic acid dihydrazide and benzyl isocyanate. This reaction results in the formation of a white crystalline powder that is soluble in water and ethanol. The purity of BEH can be increased through recrystallization and purification techniques.
Eigenschaften
CAS-Nummer |
101502-01-6 |
|---|---|
Produktname |
Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide) |
Molekularformel |
C22H28N6O4 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
N-benzyl-3-[2-[2-[2-[3-(benzylamino)-3-oxopropyl]hydrazinyl]-2-oxoacetyl]hydrazinyl]propanamide |
InChI |
InChI=1S/C22H28N6O4/c29-19(23-15-17-7-3-1-4-8-17)11-13-25-27-21(31)22(32)28-26-14-12-20(30)24-16-18-9-5-2-6-10-18/h1-10,25-26H,11-16H2,(H,23,29)(H,24,30)(H,27,31)(H,28,32) |
InChI-Schlüssel |
VVSRWRWIBRDYPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C(=O)NNCCC(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C(=O)NNCCC(=O)NCC2=CC=CC=C2 |
Andere CAS-Nummern |
101502-01-6 |
Synonyme |
N-benzyl-3-[2-[[2-(benzylcarbamoyl)ethylamino]carbamoylformyl]hydrazin yl]propanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



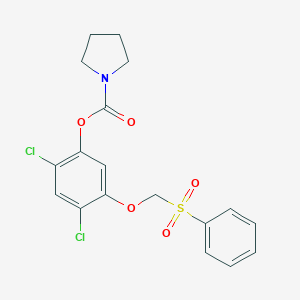
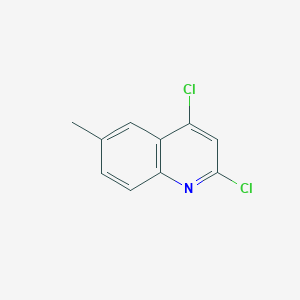
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
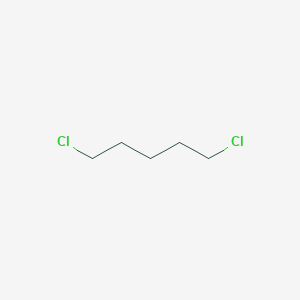
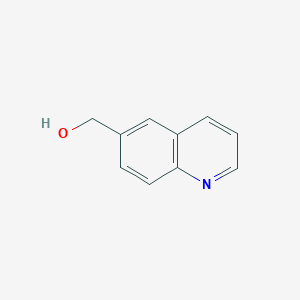
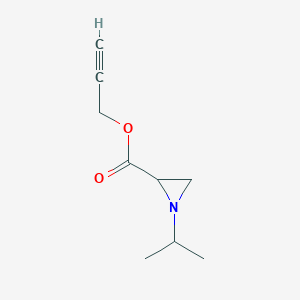
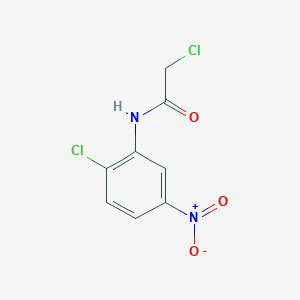

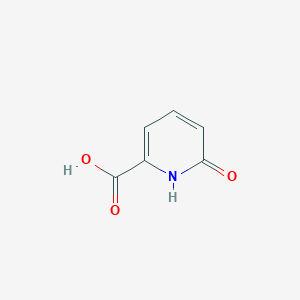
![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
